molecular formula C12H21Br2N B1396764 (3-bromo-1-adamantyl)dimethylamine hydrobromide CAS No. 944-10-5

(3-bromo-1-adamantyl)dimethylamine hydrobromide

Cat. No.: B1396764
CAS No.: 944-10-5
M. Wt: 339.11 g/mol
InChI Key: ZFXFSYWKMUHPMT-UHFFFAOYSA-N
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Description

3-Bromo-N,N-dimethyladamantan-1-amine;hydrobromide is a chemical compound with the molecular formula C12H21Br2N It is a brominated derivative of adamantane, a hydrocarbon with a diamond-like structure

Scientific Research Applications

3-Bromo-N,N-dimethyladamantan-1-amine;hydrobromide has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-bromo-1-adamantyl)dimethylamine hydrobromide typically involves the bromination of N,N-dimethyladamantan-1-amine. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the adamantane ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The compound is typically purified through recrystallization or chromatography techniques to obtain the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N,N-dimethyladamantan-1-amine;hydrobromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted adamantane derivatives, while oxidation reactions can produce adamantanone or other oxidized products .

Mechanism of Action

The mechanism of action of (3-bromo-1-adamantyl)dimethylamine hydrobromide involves its interaction with specific molecular targets and pathways. The bromine atom can participate in halogen bonding, which influences the compound’s binding affinity to target molecules. Additionally, the adamantane core provides structural rigidity, enhancing the compound’s stability and interaction with biological targets. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-N,N-dimethyladamantan-1-amine;hydrobromide is unique due to its specific bromination pattern and the presence of the adamantane core. This combination imparts distinct chemical and physical properties, making it valuable for various research applications. Its structural rigidity and potential for halogen bonding set it apart from other similar compounds .

Properties

IUPAC Name

3-bromo-N,N-dimethyladamantan-1-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20BrN.BrH/c1-14(2)12-6-9-3-10(7-12)5-11(13,4-9)8-12;/h9-10H,3-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFXFSYWKMUHPMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C12CC3CC(C1)CC(C3)(C2)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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